molecular formula C7H8N2O3S B15348662 Methanesulfonic acid, 1-imino-1-(phenylamino)- CAS No. 25343-52-6

Methanesulfonic acid, 1-imino-1-(phenylamino)-

Cat. No.: B15348662
CAS No.: 25343-52-6
M. Wt: 200.22 g/mol
InChI Key: BYIUAGCJKLPFOE-UHFFFAOYSA-N
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Description

Methanesulfonic acid, 1-imino-1-(phenylamino)-: is a chemical compound with the molecular formula C7H9NO3S . It is a derivative of methanesulfonic acid, where the sulfonic acid group is attached to a phenylamine moiety. This compound is known for its strong acidic properties and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • From Aniline and Methanesulfonic Acid: The compound can be synthesized by reacting aniline with methanesulfonic acid under controlled conditions.

  • From Formaldehyde and Aniline: Another method involves the reaction of formaldehyde with aniline in the presence of methanesulfonic acid.

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.

  • Continuous Process: In some industrial setups, a continuous process may be employed to ensure a steady production rate.

Types of Reactions:

  • Oxidation: Methanesulfonic acid, 1-imino-1-(phenylamino)- can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various sulfonic acid derivatives and oxidized phenylamine compounds.

  • Reduction Products: Reduced forms of the compound, including amines and amides.

  • Substitution Products: A wide range of substituted methanesulfonic acids and phenylamine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds and as a catalyst in various chemical reactions. Biology: It is employed in biochemical studies to investigate enzyme activities and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its strong acidic properties, which can protonate various substrates, leading to the formation of intermediates that undergo further reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups in organic molecules.

Comparison with Similar Compounds

  • Methanesulfonic Acid: The parent compound without the phenylamine group.

  • Aniline: A simpler aromatic amine without the sulfonic acid group.

  • Phenylsulfonic Acid: A compound with a phenyl group attached to a sulfonic acid group.

Uniqueness: Methanesulfonic acid, 1-imino-1-(phenylamino)- is unique due to its combination of the sulfonic acid group and the phenylamine moiety, which provides it with distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

25343-52-6

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

amino(phenylimino)methanesulfonic acid

InChI

InChI=1S/C7H8N2O3S/c8-7(13(10,11)12)9-6-4-2-1-3-5-6/h1-5H,(H2,8,9)(H,10,11,12)

InChI Key

BYIUAGCJKLPFOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)S(=O)(=O)O

Origin of Product

United States

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